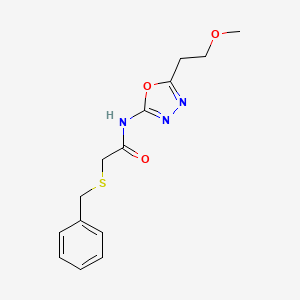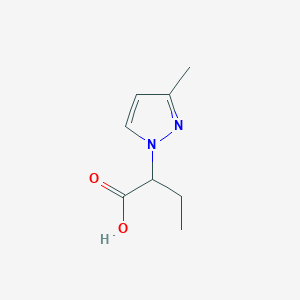![molecular formula C9H8N2O3 B2458631 Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate CAS No. 2091985-63-4](/img/structure/B2458631.png)
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate (MAFP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which plays a crucial role in the production of various inflammatory mediators.
Wissenschaftliche Forschungsanwendungen
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. This compound has been shown to inhibit the activity of various isoforms of phospholipase A2, which has led to its use in the study of inflammation, neurodegenerative diseases, and cancer. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has also been used to investigate the role of phospholipase A2 in platelet aggregation, insulin secretion, and ion channel regulation.
Wirkmechanismus
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate irreversibly binds to the active site of phospholipase A2, resulting in the inhibition of its enzymatic activity. This inhibition occurs due to the formation of a covalent bond between the carbonyl group of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate and the active site serine residue of phospholipase A2.
Biochemische Und Physiologische Effekte
The inhibition of phospholipase A2 by Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate results in the reduction of various inflammatory mediators such as prostaglandins, leukotrienes, and platelet-activating factor. This reduction in inflammatory mediators has been shown to have therapeutic potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in lab experiments is its potency and specificity towards phospholipase A2. This compound has been shown to be a potent and irreversible inhibitor of various isoforms of phospholipase A2, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is its irreversible binding to the active site of phospholipase A2, which makes it difficult to reverse its inhibitory effects.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in scientific research. One of the potential applications of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Phospholipase A2 has been shown to play a crucial role in the pathogenesis of these diseases, and the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate could help in the development of novel therapeutics. Another potential application of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is in the study of ion channel regulation, where phospholipase A2 has been shown to play a role in the modulation of ion channels. The use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate could help in the development of novel drugs that target ion channels. Finally, the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in the study of cancer could lead to the development of novel cancer therapeutics that target phospholipase A2.
Conclusion:
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The synthesis method of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. The inhibition of phospholipase A2 by Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has therapeutic potential in the treatment of various inflammatory diseases and cancer. The use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in future research could lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate as a white crystalline solid with a melting point of 115-117°C.
Eigenschaften
IUPAC Name |
methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)6-7-5(14-8(6)10)3-2-4-11-7/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYZUPDMHRDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C1N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)



![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)
![N-[2-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2458560.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2458561.png)

![2-fluoro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2458565.png)



